1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione 1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1795296-51-3
VCID: VC5103797
InChI: InChI=1S/C20H27N3O4/c1-3-21-12-13-23(19(25)18(21)24)20(26)22-11-5-4-6-16(14-22)15-7-9-17(27-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3
SMILES: CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC
Molecular Formula: C20H27N3O4
Molecular Weight: 373.453

1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione

CAS No.: 1795296-51-3

Cat. No.: VC5103797

Molecular Formula: C20H27N3O4

Molecular Weight: 373.453

* For research use only. Not for human or veterinary use.

1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione - 1795296-51-3

Specification

CAS No. 1795296-51-3
Molecular Formula C20H27N3O4
Molecular Weight 373.453
IUPAC Name 1-ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione
Standard InChI InChI=1S/C20H27N3O4/c1-3-21-12-13-23(19(25)18(21)24)20(26)22-11-5-4-6-16(14-22)15-7-9-17(27-2)10-8-15/h7-10,16H,3-6,11-14H2,1-2H3
Standard InChI Key OVSMXMKAAGEGSJ-UHFFFAOYSA-N
SMILES CCN1CCN(C(=O)C1=O)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-Ethyl-4-[3-(4-methoxyphenyl)azepane-1-carbonyl]piperazine-2,3-dione, delineates its core structure:

  • A piperazine-2,3-dione backbone (six-membered ring with two ketone groups at positions 2 and 3).

  • An ethyl group substituent at the nitrogen atom of position 1.

  • A 3-(4-methoxyphenyl)azepane-1-carbonyl moiety at position 4, comprising a seven-membered azepane ring with a 4-methoxyphenyl group at position 3 and a carbonyl group bridging the azepane to the piperazine .

The molecular formula is inferred as C₂₃H₂₉N₃O₄, with a molecular weight of 423.5 g/mol (calculated based on analogous structures ).

Structural Characterization

Key structural attributes include:

  • Piperazine-2,3-dione core: The diketopiperazine scaffold is rigidified by two ketone groups, influencing conformational stability and hydrogen-bonding potential .

  • Azepane-1-carbonyl substituent: The seven-membered azepane ring introduces steric bulk and flexibility, while the 4-methoxyphenyl group contributes aromaticity and electron-donating effects .

  • Ethyl group: Enhances lipophilicity and modulates electronic properties at the N1 position .

Synthetic Methodologies

Precursor Synthesis: Piperazine-2,3-dione Derivatives

The synthesis of diketopiperazine derivatives often begins with N-ethyldioxypiperazine, a precursor synthesized via cyclization of ethylenediamine derivatives. For example, 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride (CAS 59703-00-3) is prepared by reacting N-ethyldioxypiperazine with triphosgene in dichloromethane at -25°C to -20°C, using pyridine and TMCS as catalysts . This intermediate achieves a yield of 94.3% under optimized conditions .

Coupling with Azepane Moieties

Introducing the azepane substituent likely involves:

  • Synthesis of 3-(4-methoxyphenyl)azepane: Achieved via reductive amination of 4-methoxyphenylacetone with hexamethylenediamine, followed by cyclization.

  • Acylation of the piperazine core: The azepane is coupled to the piperazine-2,3-dione using the carbonyl chloride intermediate under Schotten-Baumann conditions (e.g., aqueous NaOH, dichloromethane) .

Physicochemical Properties

PropertyValue/Description
Molecular Weight423.5 g/mol
Melting PointEstimated 100–105°C (analogous to 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride)
SolubilityLow water solubility; soluble in chloroform, DMSO
LogP~2.1 (predicted via fragment-based methods)
StabilityMoisture-sensitive; degrades under acidic/basic conditions

Pharmacological and Industrial Applications

Antimicrobial Agents

Diketopiperazines are precursors to cephalosporin antibiotics (e.g., cefbuperazone) . The azepane carbonyl group in this compound may enhance bacterial cell wall penetration, warranting evaluation against Gram-positive and Gram-negative pathogens.

Histone Deacetylase (HDAC) Inhibition

Structural analogs of diketopiperazines exhibit HDAC inhibitory activity, a mechanism exploited in oncology . The 4-methoxyphenyl group could modulate binding to HDAC’s zinc-containing active sites.

Chemical Intermediate

This compound serves as a versatile intermediate for:

  • Peptidomimetics: Mimicking peptide structures in drug design.

  • Polymer chemistry: Crosslinking agents due to reactive ketone groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator